1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride is a compound classified within the benzoimidazole derivatives. These compounds are notable for their diverse biological activities, which include antimicrobial, antiviral, and anticancer properties. The specific structure of this compound allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
The compound is cataloged in chemical databases such as PubChem and Sigma-Aldrich, where it can be accessed for further research and application details. Its unique chemical properties and potential therapeutic uses have been documented in various scientific publications.
This compound falls under the category of benzimidazole derivatives, which are known for their pharmacological significance. Benzimidazoles are recognized for their ability to inhibit certain enzymes and proteins, leading to significant biological effects.
The synthesis of 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride typically involves several key steps:
The synthesis may also involve the use of solvents like dimethylformamide or tetrahydrofuran and bases such as sodium carbonate or potassium hydroxide to optimize yield and purity during the reaction process. The final product is typically characterized using spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.
The molecular formula for 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride is . Its structure consists of a benzoimidazole core with a methyl group and a piperidine ring attached through an ether linkage.
InChI=1S/C13H17N3.ClH/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H
VSTIRYJBUDYXTP-UHFFF
This data is critical for identifying the compound in chemical databases and for further computational studies.
The compound can undergo various chemical reactions typical for benzimidazole derivatives. These include:
Reactions involving this compound often require careful control of temperature and pH to ensure optimal yields. Analytical techniques like High Performance Liquid Chromatography (HPLC) may be used to monitor reaction progress and purity.
The mechanism of action for 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride primarily involves its interaction with specific enzymes or receptors within cells. This interaction can lead to:
Research indicates that compounds within this class can effectively disrupt pathways critical for cell survival, making them potential candidates for therapeutic development against various diseases.
Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide insights into thermal stability and decomposition temperatures.
1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride has potential applications in various scientific fields:
Traditional synthesis routes leverage ortho-phenylenediamine (OPD) derivatives as foundational building blocks for constructing the benzimidazole core. The most prevalent method involves acid-catalyzed cyclocondensation between substituted OPDs and carbonyl equivalents, typically employing carboxylic acid derivatives or aldehydes under oxidative conditions. For 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride synthesis, a sequential approach is adopted: First, OPD reacts with chloroacetic acid under reflux in acidic media (4M HCl) to yield 2-(chloromethyl)-1H-benzoimidazole. Subsequent N-methylation using methyl iodide in DMF with potassium carbonate as base generates the 1-methyl-2-(chloromethyl)-1H-benzoimidazole intermediate. Nucleophilic displacement of the chloromethyl group with 3-hydroxypiperidine (typically in acetonitrile with potassium carbonate) forms the free base, which is finally converted to the hydrochloride salt via HCl treatment in ethanol or diethyl ether [7] [8].
Alternative pathways utilize pre-functionalized piperidines. One patent describes reacting 1-methyl-2-chloro-1H-benzoimidazole with 3-hydroxy-piperidine hydrochloride in toluene using triethylamine as base at 110°C for 12 hours, achieving 78% conversion before salt formation [5]. Critical parameters influencing yield and purity in traditional routes include:
Table 1: Traditional Condensation Routes for Key Intermediates
Intermediate | Reagents & Conditions | Yield (%) | Key Purification Step | Reference Basis |
---|---|---|---|---|
2-(Chloromethyl)-1H-benzoimidazole | OPD + chloroacetic acid, 4M HCl, reflux, 6h | 85 | Recrystallization (EtOH/H₂O) | [7] |
1-Methyl-2-(chloromethyl)-1H-benzoimidazole | 2-(Chloromethyl)-1H-benzoimidazole + CH₃I, K₂CO₃, DMF, RT, 12h | 92 | Silica gel chromatography (Hexane:EtOAc) | [8] |
Free Base Coupling Product | 1-Methyl-2-(chloromethyl)-1H-benzoimidazole + 3-hydroxypiperidine, K₂CO₃, CH₃CN, reflux, 8h | 76 | Extraction (DCM/Water), solvent evaporation | [5] |
Despite robustness, limitations include prolonged reaction times (8-24 hours), moderate yields in displacement steps (typically 70-80%), and challenges in removing regioisomeric impurities during piperidine coupling. These factors drove development of alternative methodologies [7] [8].
Growing environmental imperatives have spurred sustainable routes featuring biorenewable reagents, energy conservation, and reduced hazardous waste. Notable green strategies include:
Table 2: Green Synthesis Methodologies Comparison
Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Green Metric |
---|---|---|---|---|---|---|
Glucose-Based Cyclization | FeCl₃ | Water | 80 | 4 | 82 | E-factor: 3.2; PMI: 5.1 |
Solvent-Free Ball Milling | I₂ | None | Ambient (Mech) | 1 | 89 | Solvent consumption: 0; E-factor: 1.8 |
DES-Mediated Alkylation | DES (ChCl:Gly) | DES (neat) | 120 | 5 | 85 | Catalyst/Solvent Reuse: 5 cycles; PMI: 4.0 |
These methods align with green chemistry principles by prioritizing renewable feedstocks (glucose, DES), eliminating hazardous solvents, and enhancing energy efficiency. Life-cycle assessments indicate ≥40% reduction in cumulative energy demand (CED) compared to conventional DMF-based routes [4] [7].
Advanced catalytic strategies enhance efficiency and selectivity in constructing the benzimidazole core and installing the piperidinyloxy sidechain. Key systems include:
Catalyst selection profoundly impacts impurity profiles:
Scalable manufacturing requires meticulous optimization of reaction parameters, workup procedures, and purification strategies to ensure consistent quality. Critical considerations include:
Hydrolytic Degradant (Imp-C): 2-Carboxylic acid derivative from moisture ingress during storage of chloromethyl precursor. Managed through rigorous solvent drying and nitrogen blanketing [2].
Crystallization-Induced Purification: Final hydrochloride salt formation doubles as a critical purification step. Optimal crystallization involves dissolving the free base in hot isopropanol (IPA), adding equimolar HCl in IPA dropwise, followed by controlled cooling (0.5°C/min) to 0-5°C. This process purges Imp-A and Imp-B to <0.1% ICH Q3A limits, yielding needle-shaped crystals with consistent polymorphic Form I (confirmed by PXRD) [2] [5].
Process Analytical Technology (PAT): In-line FTIR monitors imidazole ring formation and substitution completeness. ReactIR tracking of carbonyl intermediates during cyclization and Raman spectroscopy for real-time polymorph detection during crystallization ensures batch-to-batch consistency [2].
Table 3: Control Strategies for Key Impurities in Large-Scale Synthesis
Impurity | Structure | Origin | Control Strategy | Acceptance Limit (NMT) |
---|---|---|---|---|
Imp-A | 2-Piperidin-2-yloxy regioisomer | Regiochemical impurity in SNAr | - Stoichiometric control (Piperidinol: 1.05-1.1 eq) - Temp control: 70-75°C - Catalytic Cs₂CO₃ | 0.10% |
Imp-B | Bis-benzimidazole dimer | Over-alkylation of piperidinol | - Slow addition of alkylating agent (≥60 min) - Use of TBAB (0.1 eq) - Limit conversion to 95% before workup | 0.15% |
Imp-C | 2-Carboxylic acid degradant | Hydrolysis of chloromethyl precursor | - Rigorous solvent drying (Kf <100 ppm) - N₂ inertion during storage - Use within 48h of synthesis | 0.20% |
These optimizations facilitate commercial-scale production (100+ kg batches) with overall yields of 65-70%, HPLC purity ≥99.5%, and impurity profiles meeting ICH guidelines. Continuous manufacturing platforms using plug-flow reactors for high-pressure hydrogenation and microreactors for low-temperature lithiation steps further enhance productivity and reduce quality deviations [2] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: